Kalium-4-iodobenzolsulfonat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Potassium 4-iodobenzenesulfonate has numerous scientific research applications. It is widely used as a thermally stable and water-soluble hypervalent iodine-based oxidant. This compound is particularly effective for oxidative iodination of aromatic substrates, making it valuable in organic synthesis. Additionally, it is used in the synthesis of new hypervalent iodine compounds, which have applications in oxidation, rearrangement, and cyclization reactions. Its ability to be recovered from reaction mixtures makes it a cost-effective choice for large-scale industrial applications. Furthermore, it finds use in material science research.

Vorbereitungsmethoden

Potassium 4-iodobenzenesulfonate can be synthesized by the oxidation of 4-iodobenzenesulfonic acid with Oxone in water . The reaction conditions involve treating the aqueous layer with Oxone at 60°C, followed by filtration of the precipitate . This potassium salt can be further converted into 4-iodylbenzenesulfonic acid by treatment with the acidic form of Amberlyst 15 in water . Industrial production methods typically involve similar oxidative processes, ensuring the compound’s purity and stability .

Analyse Chemischer Reaktionen

Potassium 4-iodobenzenesulfonate undergoes various types of chemical reactions, primarily oxidation and substitution reactions. It is particularly useful as a recyclable reagent for oxidative iodination of alkenes, alkynes, and ketones. Common reagents used in these reactions include Oxone and Amberlyst 15. The major products formed from these reactions are aliphatic iodides and iodoketones.

Wirkmechanismus

The mechanism of action of Potassium 4-iodobenzenesulfonate involves its role as a hypervalent iodine oxidant . It facilitates oxidative iodination by transferring iodine to the substrate, resulting in the formation of iodinated products . The molecular targets and pathways involved include the activation of aromatic substrates and the formation of stable iodine intermediates .

Vergleich Mit ähnlichen Verbindungen

Potassium 4-iodobenzenesulfonate is unique due to its stability and water solubility, which are not commonly found in other hypervalent iodine compounds . Similar compounds include Potassium 4-iodylbenzenesulfonate and 4-iodobenzenesulfonic acid . These compounds share similar oxidative properties but differ in their solubility and stability profiles .

Biologische Aktivität

Potassium 4-iodobenzenesulfonate (PIBS) is a compound with significant biological activity, particularly noted for its antimicrobial properties. This article explores its biological activities, applications in research, and relevant case studies, providing a comprehensive overview of its role in various fields.

Chemical Structure and Properties

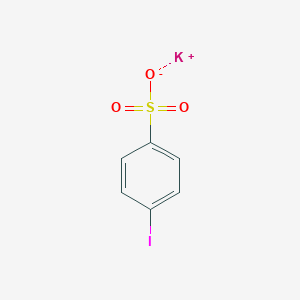

Potassium 4-iodobenzenesulfonate has the chemical formula C₆H₄IKO₃S. Its structure consists of a benzene ring substituted with an iodine atom and a sulfonate group, contributing to its solubility and reactivity in biological systems. The iodine component is particularly relevant in biochemical assays and tracer studies due to its ability to interact with biological molecules.

Biological Activity

Research indicates that potassium 4-iodobenzenesulfonate exhibits notable antimicrobial activity . Its structural components allow it to interact with cellular processes, potentially disrupting functions in microorganisms. This activity positions it as a candidate for further investigation in pharmaceutical applications, especially concerning antibiotic development.

The exact mechanisms by which potassium 4-iodobenzenesulfonate exerts its biological effects are still under investigation. However, studies suggest that it may form complexes with various biomolecules, influencing cellular pathways and metabolic processes. Understanding these interactions is crucial for elucidating its therapeutic potential.

Applications in Research

Potassium 4-iodobenzenesulfonate is employed across several research fields:

- Life Science Research : Used as a biochemical reagent to study cellular processes and molecular interactions.

- Biopharmaceutical Production : Serves as a catalyst in synthesizing iodine-tagged pharmaceuticals.

- Iodine Nutrition Research : Acts as a tracer in studies on iodine uptake and metabolism.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of potassium 4-iodobenzenesulfonate against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as an alternative antimicrobial agent . -

Pharmaceutical Applications :

In biopharmaceutical settings, potassium 4-iodobenzenesulfonate has been utilized to enhance the synthesis of iodine-containing drugs. The efficiency of drug production was assessed through yield and purity metrics, demonstrating improved outcomes when using this compound . -

Nutritional Studies :

Research involving potassium 4-iodobenzenesulfonate as a tracer has provided insights into iodine absorption rates in human subjects. This work has implications for public health strategies aimed at addressing iodine deficiency disorders .

Comparative Analysis

The following table summarizes the biological activity of potassium 4-iodobenzenesulfonate compared to other iodine-containing compounds:

| Compound | Antimicrobial Activity | Biopharmaceutical Use | Iodine Tracer Studies |

|---|---|---|---|

| Potassium 4-Iodobenzenesulfonate | High | Yes | Yes |

| Iodine Monochloride | Moderate | Limited | No |

| Iodinated Contrast Media | Low | Yes | Limited |

Eigenschaften

IUPAC Name |

potassium;4-iodobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO3S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXILXFUIWOQAP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)[O-])I.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IKO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635780 | |

| Record name | Potassium 4-iodobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13035-63-7 | |

| Record name | Potassium 4-iodobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.